1-Cyclopropyl-3,5-difluorobenzene
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Overview
Description
1-Cyclopropyl-3,5-difluorobenzene is an organic compound with the molecular formula C9H8F2 It is characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the cyclopropanation of 3,5-difluorobenzene using cyclopropyl halides in the presence of a strong base. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl-3,5-difluorobenzene derivatives.
Reduction: Reduction reactions can yield cyclopropyl-3,5-difluorobenzene with different substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-3,5-difluorobenzoic acid, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-Cyclopropyl-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3,5-difluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the mechanisms involved .
Comparison with Similar Compounds
- 1-Cyclopropyl-3,5-dichlorobenzene
- 1-Cyclopropyl-3,5-dibromobenzene
- 1-Cyclopropyl-3,5-dimethylbenzene
Comparison: 1-Cyclopropyl-3,5-difluorobenzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups.
Properties
Molecular Formula |
C9H8F2 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
WEDDZLSSLUMBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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